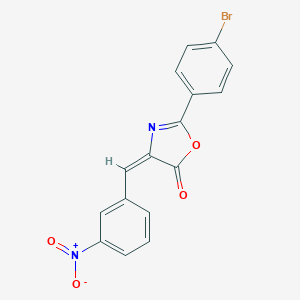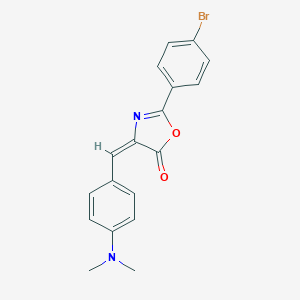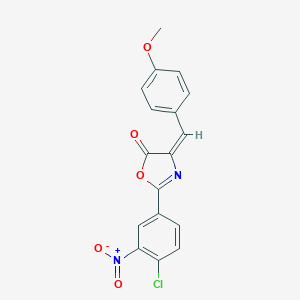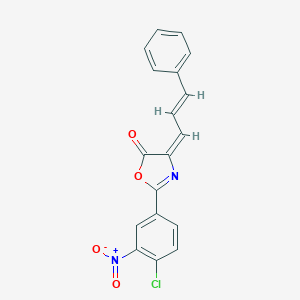
1H-Benzotriazole-5-carboxylic acid phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazole-5-carboxylic acid phenyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTA-PhEster and is a member of the benzotriazole family of compounds. BTA-PhEster is a white crystalline powder, which is soluble in organic solvents like ethanol, methanol, and chloroform.
Mechanism of Action
The mechanism of action of BTA-PhEster in corrosion inhibition involves the adsorption of the compound on the metal surface, forming a protective layer that prevents the metal from coming in contact with the corrosive environment. In the field of UV protection, BTA-PhEster acts as a UV absorber, absorbing the UV radiation and preventing it from reaching the polymer surface. In the field of polymer stabilization, BTA-PhEster acts as a free radical scavenger, preventing the degradation of the polymer due to oxidation.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of BTA-PhEster. However, studies have shown that BTA-PhEster is non-toxic to humans and animals and does not pose any significant health risks.
Advantages and Limitations for Lab Experiments
The advantages of using BTA-PhEster in lab experiments include its low toxicity, high efficiency, and ease of synthesis. The limitations of using BTA-PhEster include its limited solubility in water, which can make it challenging to use in aqueous systems.
Future Directions
Future research on BTA-PhEster can focus on its potential applications in other fields like pharmaceuticals, agrochemicals, and as a fluorescent probe. BTA-PhEster can also be modified to improve its solubility in water and enhance its performance in aqueous systems. Further research can also focus on the mechanism of action of BTA-PhEster in various applications to gain a better understanding of its performance.
In conclusion, BTA-PhEster is a promising compound with potential applications in various fields. Its synthesis method is straightforward, and it has shown excellent performance in corrosion inhibition, UV protection, and polymer stabilization. Further research can help explore its potential in other fields and improve its performance in existing applications.
Synthesis Methods
The synthesis of BTA-PhEster involves the reaction of 1H-Benzotriazole-5-carboxylic acid with phenol in the presence of a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions, and the product is purified by recrystallization.
Scientific Research Applications
BTA-PhEster has been extensively researched for its potential applications in various fields like corrosion inhibition, UV protection, and as a stabilizer for polymers. In the field of corrosion inhibition, BTA-PhEster has shown excellent performance in protecting metals like copper, iron, and steel from corrosion. In the field of UV protection, BTA-PhEster has shown promising results in protecting polymers like polyethylene and polypropylene from UV degradation. BTA-PhEster has also been studied for its potential as a stabilizer for polymers like PVC and PS.
properties
Molecular Formula |
C13H9N3O2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
phenyl 2H-benzotriazole-5-carboxylate |
InChI |
InChI=1S/C13H9N3O2/c17-13(18-10-4-2-1-3-5-10)9-6-7-11-12(8-9)15-16-14-11/h1-8H,(H,14,15,16) |
InChI Key |
AZBGAMJVNYEBLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=NNN=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=NNN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)



![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B273942.png)




![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)